

# Prizidilol clinical trial outcomes and data analysis

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## Compound of Interest

Compound Name: *Prizidilol*

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## Prizidilol: A Comparative Clinical Trial Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial outcomes and data analysis for **Prizidilol**, a withdrawn antihypertensive agent, against established alternatives, namely propranolol and hydralazine, and their combination. **Prizidilol** was developed as a single molecule intended to provide the therapeutic benefits of both beta-blockade and vasodilation.

## Executive Summary

**Prizidilol** demonstrated potent antihypertensive effects by combining non-selective beta-adrenoceptor blockade and direct precapillary vasodilation. Clinical trials showed it effectively lowered blood pressure, often to a greater extent than propranolol alone and comparable to a combination of propranolol and hydralazine. However, its development and clinical use were halted due to concerns about its side-effect profile. This guide presents the available clinical data to offer insights into its pharmacological effects and the potential of dual-action antihypertensive agents.

## Comparative Clinical Trial Data

The following tables summarize the quantitative outcomes from various clinical trials involving **Prizidilol** and its comparators.

Table 1: Single-Dose Oral Administration Effects on Blood Pressure and Heart Rate in Patients with Essential Hypertension

Drug/Dosage	Patient Population	Change in Supine Systolic BP (mmHg)	Change in Supine Diastolic BP (mmHg)	Change in Supine Heart Rate (beats/min)	Study Reference
<b>Prizidilol</b>					
150 mg	8 patients with benign essential hypertension	Dose-dependent decrease	Dose-dependent decrease	Initial slight reduction, followed by a slight rise	[1]
300 mg	8 patients with benign essential hypertension	Dose-dependent decrease	Dose-dependent decrease	Initial slight reduction, followed by a slight rise	[1]
600 mg	8 patients with benign essential hypertension	Normalization of mean BP (from avg. 128 mmHg to <107 mmHg)	Normalization of mean BP	Initial slight reduction, followed by a slight rise	[1]
3.0 mg/kg	12 patients with primary hypertension	Significant decrease	No significant change	Initial slight reduction, followed by a slight rise	[2]
4.5 mg/kg	12 patients with primary hypertension	Significant decrease	Significant decrease	Initial slight reduction, followed by a slight rise	[2]
6.0 mg/kg	12 patients with primary hypertension	-20 (mean reduction)	-13 (mean reduction)	Initial slight reduction, followed by a slight rise	[2]
<b>Propranolol</b>					

40 mg	8 healthy volunteers	Less effective than Prizidilol	Less effective than Prizidilol	No significant change
<b>Hydralazine</b>				
25 mg (with Propranolol 40 mg)	8 healthy volunteers	Less effective than Prizidilol	Less effective than Prizidilol	No significant change
50 mg (with Propranolol 40 mg)	8 healthy volunteers	Less effective than Prizidilol	Less effective than Prizidilol	No significant change
<b>Propranolol + Hydralazine</b>				
80 mg / 50 mg (BID)	38 patients with essential hypertension	-16.8 (mean reduction)	-17.6 (mean reduction)	+1.8 (mean change) <span style="float: right;">[3]</span>

Table 2: Long-Term Administration Effects on Blood Pressure and Heart Rate in Patients with Primary Hypertension

Drug/Dosage	Duration	Patient Population	Change in Supine Systolic BP (mmHg)	Change in Supine Diastolic BP (mmHg)	Change in Supine Heart Rate (beats/min)	Study Reference
<b>Prizidilol</b>						
200-800 mg once daily (mean 687 mg)	14 weeks	24 patients with primary hypertension	From 172 to 154	From 106 to 97	Slight reduction	[4]
400 mg twice daily	4 weeks (after initial 12 weeks once daily)	19 patients with essential hypertension	Effective reduction	Effective reduction	Not specified	[5]
<b>Propranolol</b>						
(alone)	6 months	450 patients with mild essential hypertension	52% of patients achieved diastolic BP < 90 mmHg	52% of patients achieved diastolic BP < 90 mmHg	Not specified	[6]
<b>Propranolol + Hydralazine</b>						

(P+H)	6 months	450	72% of	72% of	Not specified	[6]
		patients with mild essential hypertension on	patients achieved diastolic BP < 90 mmHg	patients achieved diastolic BP < 90 mmHg		
120/60 mg median daily dose (+ hydrochlorothiazide)	Not specified	34 hypertensive patients	Satisfactory response in 28 patients	Satisfactory response in 28 patients	Not specified	[7]

Table 3: Adverse Effects Reported in Clinical Trials

Drug	Common Adverse Effects	Serious Adverse Effects	Study Reference
Prizidilol	Postural dizziness, headache.[1]	Withdrawn from the market due to its side-effect profile.[8]	[1][8]
Propranolol	Bradycardia, hypotension, fatigue.	[3]	
Hydralazine	Tachycardia, palpitations, anxiety.	Lupus-like syndrome with prolonged use.[9]	[3][9]
Propranolol + Hydralazine	Fewer cardiovascular side effects than hydralazine alone.[3]	[3]	

## Experimental Protocols

### Variable Dose Study of Prizidilol in Essential Hypertension

- Objective: To assess the acute effects of different single oral doses of **prizidilol** on blood pressure, heart rate, and various biochemical markers.
- Study Design: A Latin square design was used, where eight patients with benign essential hypertension received placebo, 150 mg, 300 mg, and 600 mg of **prizidilol** at weekly intervals.[\[1\]](#)
- Patient Population: Eight patients diagnosed with benign essential hypertension.[\[1\]](#)
- Methodology: Blood pressure and heart rate were measured at short intervals for up to 23 hours after drug administration. Plasma renin activity, aldosterone, plasma and urinary catecholamines, and electrolytes were also determined.[\[1\]](#)

## Comparative Study of Prizidilol with Propranolol and Hydralazine

- Objective: To compare the cardiovascular pharmacology of a single oral dose of **prizidilol** with a combination of propranolol and hydralazine.
- Study Design: A placebo-controlled study in eight healthy subjects.
- Methodology: The effects of a single 400 mg oral dose of **prizidilol** hydrochloride were compared with propranolol 40 mg in combination with either 25 mg or 50 mg of hydralazine for up to 6 hours after dosing. Cardiovascular parameters, including supine and standing diastolic blood pressure and supine heart rate, were monitored. Beta-adrenoceptor antagonism was assessed by the inhibition of exercise-induced increases in heart rate and systolic blood pressure.

## Long-Term Efficacy and Tolerance of Prizidilol

- Objective: To evaluate the long-term efficacy, tolerance, and pharmacokinetics of **prizidilol** in primary hypertension.
- Study Design: An initial four-week placebo period was followed by a 14-week dose titration period with **prizidilol**.[\[4\]](#)
- Patient Population: 24 patients with primary hypertension.[\[4\]](#)

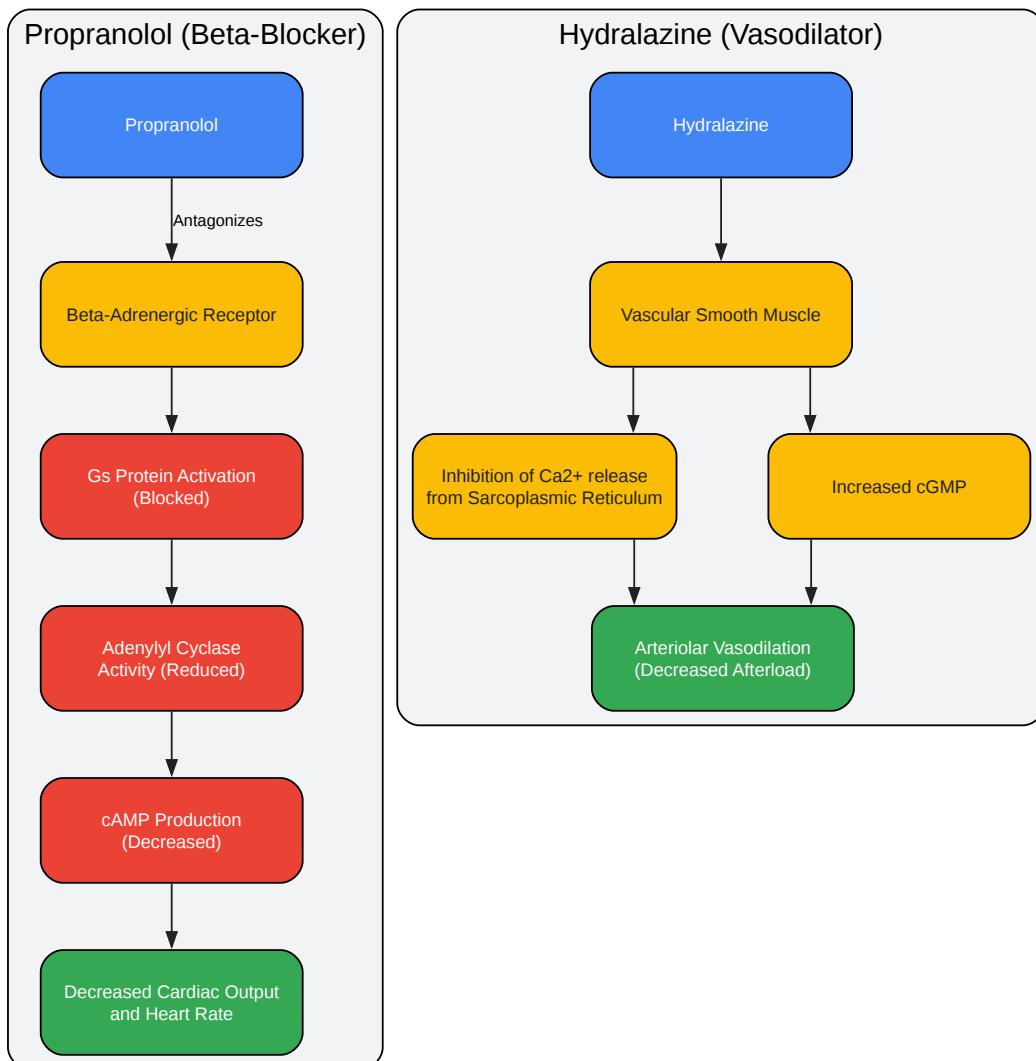
- Methodology: **Prizidilol** was administered once daily (200 to 800 mg) to achieve a target supine diastolic blood pressure of less than 90 mmHg. Blood pressure and heart rate were recorded 24-27 hours after drug intake.[4]

## Visualizations

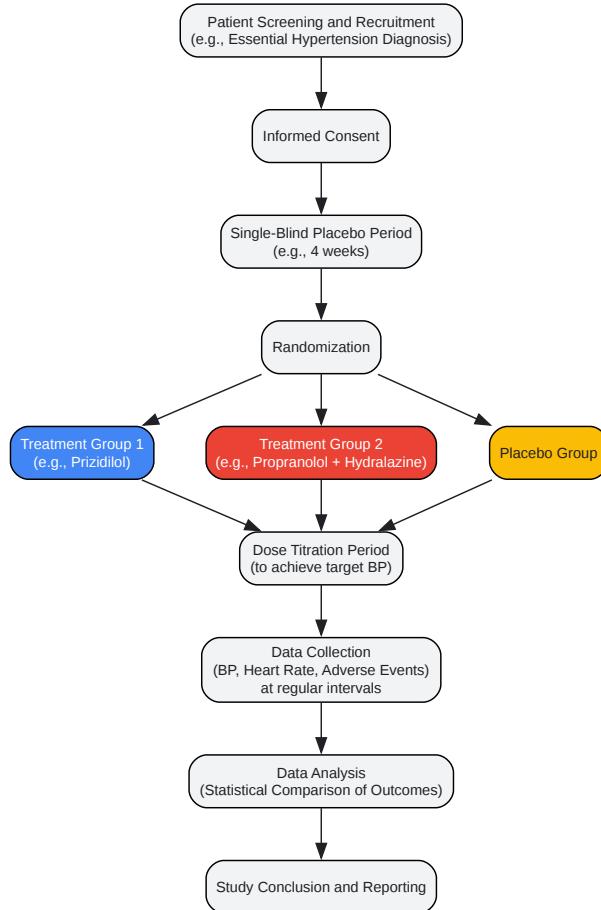
## Signaling Pathways

Caption: Dual mechanism of action of **Prizidilol**.

## Propranolol vs. Hydralazine: Signaling Pathways



## Typical Clinical Trial Workflow for Antihypertensive Drug

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